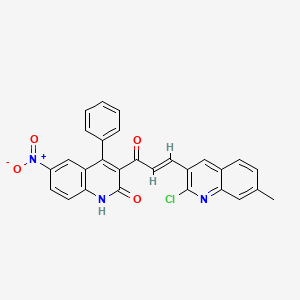

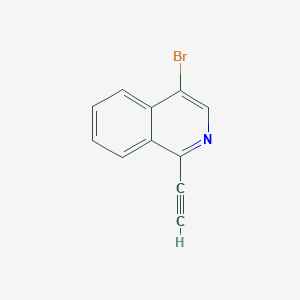

![molecular formula C19H12F2N2O2S B2503938 1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-98-6](/img/structure/B2503938.png)

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a derivative of thieno[3,2-d]pyrimidine-2,4-dione, which is a core structure found in various pharmacologically active compounds. The thieno[2,3-d]pyrimidine-2,4-dione derivatives have been extensively studied for their potential as therapeutic agents, particularly as antagonists for hormone receptors such as the human luteinizing hormone-releasing hormone (LHRH) receptor and the human GnRH receptor . These compounds have shown promise in the treatment of sex-hormone-dependent diseases and reproductive diseases.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the use of starting materials such as methyl 3-aminothiophene-2-carboxylate and various isocyanates or isothiocyanates to produce the core structure, which can then be further modified to introduce different substituents . The synthesis process may include steps such as cyclization, alkylation, and condensation reactions. The specific synthesis route for the compound is not detailed in the provided papers, but the general methodologies for synthesizing related compounds can be inferred .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene ring and a pyrimidine ring. Substituents on the core structure can significantly affect the compound's binding affinity and activity. For example, the presence of a biaryl moiety has been found to be beneficial for the binding to hormone receptors . Molecular modeling studies have also indicated that certain side chains can form intramolecular hydrogen bonds, which may enhance membrane permeability and oral absorption .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution reactions. These reactions are used to introduce different functional groups that can modulate the compound's pharmacological properties. For instance, electrophilic substitution reactions such as the Vilsmeier-Haack reaction have been used to synthesize 6-substituted derivatives . The introduction of substituents can also be achieved through alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can affect the lipophilicity of the compound, which in turn can influence its oral bioavailability and membrane permeability . The presence of certain substituents can also impact the compound's ability to form hydrogen bonds and its overall stability. The crystal structure of some derivatives has been studied, revealing planar conformations and providing insights into the compound's intermolecular interactions9.

Scientific Research Applications

Synthesis and Chemical Properties

1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound with potential in various scientific research applications, particularly in organic synthesis and medicinal chemistry. It represents a broader class of thieno[3,2-d]pyrimidine derivatives, known for their complex synthesis, structural uniqueness, and biological activities.

Facile Synthesis : The compound is part of a group of thieno[3,2-d]pyrimidine derivatives synthesized through a facile and convenient synthesis pathway, involving the reaction of thioaroylketene S,N-acetals with active methylene compounds. This method produces derivatives with diverse substituents, showcasing the compound's versatility in synthesis applications (Kim & Kim, 2000).

Biological Activity : Thieno[3,2-d]pyrimidine derivatives have been synthesized with various substituents to explore their biological activities. These compounds are of interest due to their potential as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities. The synthesis aims to create biologically active compounds for further pharmacological exploration (A. El-Gazzar, H. Hussein, & A. Aly, 2006).

Structural and Chemical Analysis : Structural and chemical analyses of related thieno[3,2-d]pyrimidine derivatives, such as 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, have been performed. These studies involve synthesis via cyclization, chlorination, and nucleophilic substitution reactions, providing insights into the compound's chemical behavior and potential for further derivative synthesis (P. Yang et al., 2014).

Potential Therapeutic Applications

- Non-Peptide Antagonist Development : The thieno[3,2-d]pyrimidine-2,4-dione scaffold has been explored for developing potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research indicates the compound's potential utility in designing new therapeutic agents for treating sex-hormone-dependent diseases, highlighting its significance in medicinal chemistry (S. Sasaki et al., 2003).

Mechanism of Action

Target of Action

It is known that condensed pyrimidines, which this compound is a structural analog of, are key fragments of antiviral agents . Therefore, it can be inferred that this compound may target viral proteins or enzymes.

Mode of Action

The dimroth rearrangement, a process involving the isomerization of heterocycles, is used in the synthesis of condensed pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Action Environment

The dimroth rearrangement used in its synthesis is known to be influenced by factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10,16-17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSGPFMTRKJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)